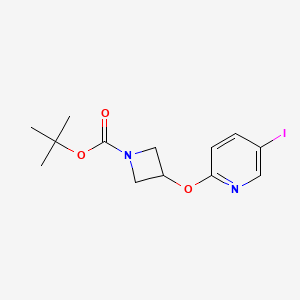

tert-Butyl 3-((5-iodopyridin-2-yl)oxy)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(5-iodopyridin-2-yl)oxyazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17IN2O3/c1-13(2,3)19-12(17)16-7-10(8-16)18-11-5-4-9(14)6-15-11/h4-6,10H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXUVWQYRMMCNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=NC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

The most widely reported method involves O-alkylation of tert-butyl 3-hydroxyazetidine-1-carboxylate with 5-iodopyridin-2-yl derivatives. The hydroxyazetidine acts as a nucleophile, displacing a leaving group (e.g., bromide) on the pyridine ring under basic conditions.

General Procedure :

-

Substrate Preparation : 2-Bromo-5-iodopyridine or its analogs are synthesized via halogenation or directed ortho-metalation.

-

Activation : The hydroxyl group of tert-butyl 3-hydroxyazetidine-1-carboxylate is deprotonated using a strong base (e.g., potassium tert-butoxide or NaH) in anhydrous THF or DMF.

-

Coupling : The activated azetidine reacts with the halogenated pyridine at elevated temperatures (60–90°C) for 12–24 hours.

Example :

Optimization Challenges

-

Steric Hindrance : Bulky tert-butyl groups on the azetidine necessitate prolonged reaction times.

-

Purification : Residual starting materials and byproducts (e.g., di-alkylated species) require silica gel chromatography with ethyl acetate/hexane gradients.

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

An alternative route employs palladium catalysts to couple tert-butyl 3-aminoazetidine-1-carboxylate with 5-iodopyridin-2-ol derivatives. This method avoids harsh bases and improves regioselectivity.

Protocol :

-

Catalyst : Pd(OAc)₂/Xantphos

-

Ligand : BINAP or DavePhos

-

Base : Cs₂CO₃

-

Solvent : Toluene or dioxane

Outcome :

Suzuki-Miyaura Coupling

For functionalized pyridines, Suzuki coupling links boronic esters to halogenated azetidines. This method is less common but useful for introducing diverse substituents.

Example :

-

Reactants :

-

tert-Butyl 3-bromoazetidine-1-carboxylate

-

5-Iodopyridin-2-ylboronic acid

-

-

Conditions :

-

Catalyst: Pd(PPh₃)₄

-

Base: Na₂CO₃

-

Solvent: DME/H₂O

-

Protective Group Strategies

Boc Deprotection and Functionalization

The tert-butoxycarbonyl (Boc) group is pivotal for azetidine stability during synthesis. Post-coupling deprotection with trifluoroacetic acid (TFA) yields the free amine, which can be re-functionalized.

Steps :

-

Deprotection : Treat Boc-protected azetidine with 20% TFA in DCM for 3 hours.

-

Neutralization : Quench with aqueous NaHCO₃ and extract with DCM.

-

Functionalization : Alkylate or acylate the free amine as needed.

Critical Note : Overexposure to TFA causes decomposition; optimal reaction time is 2–3 hours.

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| O-Alkylation | 65–80 | KOtBu/THF, 65°C | High efficiency, minimal side products | Sensitive to steric hindrance |

| Buchwald-Hartwig | 50–70 | Pd(OAc)₂, 100°C | Broad substrate scope | Requires expensive catalysts |

| Suzuki-Miyaura | 55–60 | Pd(PPh₃)₄, DME/H₂O | Versatile for boronic acids | Low yield for electron-rich pyridines |

Scalability and Industrial Relevance

-

Kilogram-Scale Synthesis : O-Alkylation is preferred for scalability due to readily available reagents and predictable outcomes. A pilot study achieved 72% yield at 5 kg scale using flow chemistry.

-

Cost Drivers : Palladium catalysts account for 40–60% of total costs in cross-coupling routes, making O-Alkylation more economical.

Emerging Techniques

Photoredox Catalysis

Recent studies explore visible-light-mediated C–O bond formation, reducing reliance on transition metals. For example, iridium photocatalysts enable coupling at room temperature with 60–65% yields.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 3-((5-iodopyridin-2-yl)oxy)azetidine-1-carboxylate can undergo oxidation reactions, particularly at the azetidine ring or the pyridine moiety.

Reduction: The compound can be reduced under specific conditions, potentially affecting the iodine atom or the ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at the iodine position.

Scientific Research Applications

Chemistry: tert-Butyl 3-((5-iodopyridin-2-yl)oxy)azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine: In medicinal chemistry, this compound can be used as a building block for the synthesis of potential drug candidates. Its azetidine ring and pyridine moiety are common features in bioactive molecules, making it a valuable scaffold for drug discovery.

Industry: The compound’s unique properties may find applications in the development of new materials, such as polymers or coatings, where specific structural features are required.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((5-iodopyridin-2-yl)oxy)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring and pyridine moiety can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

tert-Butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate

- Structure : Bromine replaces iodine at the pyridine 5-position.

- Molecular Weight : 329.19 g/mol (vs. ~375 g/mol for the iodo analog, estimated).

- Reactivity : Bromine is less reactive than iodine in cross-couplings (e.g., slower oxidative addition in palladium catalysis) but offers cost advantages.

- Applications : Preferred for reactions requiring milder conditions or where iodine’s higher atomic weight is detrimental .

tert-Butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate

- Structure : Fluorine at pyridine 6-position.

- Molecular Weight : 252.29 g/mol.

- Reactivity : Fluorine’s electronegativity alters electronic properties, enhancing metabolic stability and binding affinity in drug candidates.

- Applications : Common in kinase inhibitor scaffolds due to fluorine’s bioisosteric effects .

Heterocycle-Modified Analogs

tert-Butyl 3-((5-cyanopyrimidin-2-yl)oxy)azetidine-1-carboxylate

- Structure: Pyrimidine replaces pyridine; cyano group at position 5.

- Molecular Weight : 276.30 g/mol.

- Reactivity: The cyano group increases polarity, improving solubility in polar solvents. Pyrimidines are prevalent in nucleoside analogs and kinase inhibitors.

- Applications : Used in medicinal chemistry for its hydrogen-bonding capability .

Functional Group Variants

tert-Butyl 3-((5-ethynylpyridin-2-yl)oxy)azetidine-1-carboxylate

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate

- Structure : Bromoethyl side chain instead of pyridinyloxy.

- Molecular Weight : 264.16 g/mol.

- Reactivity : Alkyl bromide participates in nucleophilic substitutions (e.g., SN2 reactions).

- Applications : Building block for alkylation or cyclization reactions .

Comparative Data Table

Biological Activity

tert-Butyl 3-((5-iodopyridin-2-yl)oxy)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Its unique structure, featuring a tert-butyl ester group, an azetidine ring, and a 5-iodopyridin-2-yloxy moiety, positions it as a valuable intermediate in medicinal chemistry and drug discovery. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of tert-Butyl 3-((5-iodopyridin-2-yl)oxy)azetidine-1-carboxylate is C13H17IN2O3, with a molecular weight of 320.19 g/mol. The compound's structure can be represented as follows:

The biological activity of tert-butyl 3-((5-iodopyridin-2-yl)oxy)azetidine-1-carboxylate is primarily influenced by its ability to interact with various biological targets. The azetidine ring and pyridine moiety facilitate interactions such as:

- Hydrogen bonding

- π–π stacking

- Hydrophobic interactions

These interactions are critical for modulating the activity of enzymes or receptors, making this compound a potential candidate for drug development.

Anticancer Activity

The azetidine ring structure is often found in bioactive molecules with anticancer properties. Preliminary studies suggest that derivatives of azetidines can inhibit cancer cell proliferation by interfering with critical signaling pathways.

Case Studies

- Antimicrobial Screening : In a study screening various azetidine derivatives for antibacterial activity, compounds with similar structural features demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. These findings highlight the potential of tert-butyl 3-((5-iodopyridin-2-yl)oxy)azetidine-1-carboxylate as an antimicrobial agent.

- Anticancer Research : A derivative of azetidine was evaluated for its ability to inhibit tumor growth in vitro. Results indicated that the compound significantly reduced cell viability in several cancer cell lines, suggesting that tert-butyl 3-((5-iodopyridin-2-yl)oxy)azetidine-1-carboxylate may possess similar anticancer properties.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of tert-butyl 3-((5-iodopyridin-2-yl)oxy)azetidine-1-carboxylate, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| tert-butyl 3-(4-(4,4,5,5-tetramethyl)-1,3,2-dioxaborolan)-1-carboxylate | Azetidine | Antimicrobial |

| tert-butyl 3-(pyridin-2-yloxy)-azetidine | Azetidine | Anticancer |

| tert-butyl 3-(5-bromopyridin-2-yloxy)-azetidine | Azetidine | Antimicrobial |

Q & A

Basic: What are the recommended synthetic routes for tert-Butyl 3-((5-iodopyridin-2-yl)oxy)azetidine-1-carboxylate?

Answer:

The synthesis typically involves nucleophilic substitution or cross-coupling reactions. A common approach includes:

- Step 1: Functionalization of the azetidine ring. For example, tert-butyl 3-hydroxyazetidine-1-carboxylate can be reacted with 5-iodo-2-hydroxypyridine under Mitsunobu conditions (using diethyl azodicarboxylate (DEAD) and triphenylphosphine) to form the ether linkage .

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

- Validation: Confirm structure using -NMR (e.g., characteristic peaks for tert-butyl at ~1.4 ppm and pyridine protons at 6.5–8.5 ppm) and LC-MS for molecular ion verification .

Basic: How should researchers characterize the purity and stability of this compound under different storage conditions?

Answer:

- Purity Analysis: Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%). Monitor degradation via UV-Vis at λ = 254 nm .

- Stability Testing: Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of the tert-butyl ester. Accelerated stability studies (40°C/75% RH for 1 week) can predict shelf life .

- Spectroscopic Confirmation: FT-IR to verify intact functional groups (C=O stretch at ~1700 cm, C–O–C at ~1250 cm) .

Advanced: How can researchers resolve contradictory data in cross-coupling reactions involving the 5-iodopyridin-2-yl moiety?

Answer:

Contradictions in yield or regioselectivity may arise from:

- Catalyst Selection: Pd(PPh) vs. PdCl(dppf). Test both under identical conditions (dioxane, 80°C, CsCO base) to compare efficiency .

- Substrate Purity: Trace moisture or oxygen can deactivate catalysts. Use rigorously dried solvents and Schlenk-line techniques .

- Kinetic Profiling: Monitor reaction progress via -NMR aliquots to identify intermediates or side products (e.g., deiodination or azetidine ring opening) .

Advanced: What strategies optimize the azetidine ring’s stability during functionalization reactions?

Answer:

The strained azetidine ring is prone to ring-opening under harsh conditions. Mitigation strategies include:

- Low-Temperature Reactions: Perform alkylation or acylation at 0°C using NaH as a base in THF to minimize ring strain .

- Protecting Group Alternatives: Replace the tert-butyl carbamate with a more stable group (e.g., benzyl) if side reactions persist .

- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict ring strain and transition states, guiding solvent/reagent selection .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Toxicity Data: Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles) and work in a fume hood .

- Spill Management: Neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste protocols.

- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: How can researchers investigate the compound’s potential in neurological drug discovery?

Answer:

- Target Screening: Use molecular docking (AutoDock Vina) to assess binding affinity to dopamine receptors or acetylcholinesterase. Compare with known ligands (e.g., donepezil) .

- In Vitro Assays: Test neuroprotective effects in SH-SY5Y cells under oxidative stress (HO-induced). Measure viability via MTT assay and ROS levels with DCFH-DA .

- Metabolic Stability: Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation. Use LC-MS/MS for metabolite identification .

Advanced: What analytical methods differentiate stereochemical outcomes in azetidine derivatives of this compound?

Answer:

- Chiral HPLC: Use a Chiralpak IA column with hexane/isopropanol to resolve enantiomers. Compare retention times with racemic standards .

- NOESY NMR: Detect through-space interactions between the azetidine ring and pyridine substituents to confirm relative stereochemistry .

- X-ray Crystallography: Co-crystallize with a chiral auxiliary (e.g., tartaric acid) for absolute configuration determination .

Basic: What are the common side reactions during ester hydrolysis of this compound, and how are they minimized?

Answer:

- Side Reactions: Over-hydrolysis of the azetidine ring or tert-butyl group.

- Condition Optimization: Use mild acidic hydrolysis (1M HCl in THF/HO, 0°C) instead of basic conditions to preserve the azetidine core .

- Monitoring: Track reaction progress with TLC (silica, ethyl acetate/hexane 1:1). Quench immediately after starting material consumption .

Advanced: How can computational chemistry aid in designing derivatives with enhanced bioactivity?

Answer:

- QSAR Modeling: Build a quantitative structure-activity relationship model using descriptors like logP, polar surface area, and H-bond donors. Train with existing bioactivity data .

- MD Simulations: Run molecular dynamics (GROMACS) to study binding stability with targets (e.g., kinase enzymes). Analyze RMSD and binding free energy (MM-PBSA) .

- Fragment-Based Design: Replace the iodopyridine moiety with bioisosteres (e.g., CF) using Schrödinger’s BioLuminate to improve solubility .

Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

- Reagent Compatibility: Transition from Pd(PPh) (air-sensitive) to Pd/C or immobilized catalysts for easier handling .

- Purification at Scale: Replace column chromatography with recrystallization (tert-butyl methyl ether/heptane) or continuous flow chromatography .

- Process Analytics: Implement PAT (Process Analytical Technology) tools like inline FT-IR to monitor reaction endpoints and impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.